molecular formula C16H21N3O2S B279467 N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine

Cat. No. B279467
M. Wt: 319.4 g/mol
InChI Key: KTTILJQOHFSMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the field of cancer research. It was first synthesized in 2006 by the group of Dr. Craig Crews at Yale University. Since then, it has been widely studied for its potential use as an anticancer agent.

Mechanism of Action

DBeQ binds to the beta-subunit of the 20S proteasome, which is responsible for the catalytic activity of the complex. This binding leads to a conformational change in the proteasome, which results in the inhibition of its activity. As a result, the accumulation of misfolded and damaged proteins within the cancer cells leads to their death.
Biochemical and Physiological Effects
DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the accumulation of misfolded and damaged proteins within the cells, which ultimately leads to their death. Additionally, DBeQ has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using DBeQ in lab experiments is its specificity for the proteasome. This allows for the selective inhibition of the proteasome, which is not possible with other proteasome inhibitors. Additionally, DBeQ has been shown to be effective against a wide range of cancer cell lines.
One limitation of using DBeQ in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, DBeQ has been shown to have cytotoxic effects on non-cancerous cells, which limits its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for the study of DBeQ. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of DBeQ. Additionally, the use of DBeQ in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the delivery of DBeQ to cancer cells is an important area of research, as this could improve its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of DBeQ involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl ether. This intermediate is then reacted with 3-mercapto-N-(3-chloropropyl)pyrimidine-2,4-diamine to form the final product, DBeQ.

Scientific Research Applications

DBeQ has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately results in the death of cancer cells.

properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine

InChI

InChI=1S/C16H21N3O2S/c1-20-14-6-5-13(15(11-14)21-2)12-17-7-4-10-22-16-18-8-3-9-19-16/h3,5-6,8-9,11,17H,4,7,10,12H2,1-2H3

InChI Key

KTTILJQOHFSMCH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.